

Application of Oxyfluorfen-d5 in Environmental Monitoring Studies

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Compound of Interest		
Compound Name:	Oxyfluorfen-d5	
Cat. No.:	B12054560	Get Quote

Introduction

Oxyfluorfen is a widely used pre- and post-emergence herbicide for the control of annual broadleaf and grassy weeds in a variety of agricultural settings.[1][2] Its potential for environmental contamination through runoff and leaching necessitates robust and accurate monitoring methods in matrices such as soil, water, and sediment.[2][3] Oxyfluorfen-d5, a deuterated stable isotope-labeled analog of oxyfluorfen, serves as an ideal internal standard for quantitative analysis in environmental monitoring studies.[4] Its use in isotope dilution mass spectrometry (IDMS) allows for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of Oxyfluorfen-d5 in the analysis of environmental samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The use of **Oxyfluorfen-d5** as an internal standard enhances the accuracy and reliability of quantitative methods for oxyfluorfen detection. The following table summarizes key performance data from various studies.



Matrix	Analytical Method	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Mean Recovery (%)	Reference
Various (unspecified)	GC-MS (negative-ion chemical ionization)	0.003 ppm	0.01 ppm	88-91%	
Water	LC-MS/MS	0.03 μg/L	0.10 μg/L	Not Specified	•
Soil (Clay Loam)	HPLC	0.003 mg/kg	0.01 mg/kg	87.5-90.0%	•
Water (Suspended Sediment)	GC-MS/MS & LC-MS/MS	0.5 to 10.6 ng/L	1.1 to 21.1 ng/L	Not Specified	

Experimental Protocols Analysis of Oxyfluorfen in Water Samples by LC-MS/MS

This protocol is adapted from methodologies that utilize an internal standard like **Oxyfluorfen-d5** for the quantification of oxyfluorfen in water.

- a. Sample Preparation and Extraction
- For each 5 mL water sample, transfer it into an 8-dram amber glass vial.
- Spike the sample with a known concentration of **Oxyfluorfen-d5** internal standard solution (e.g., 0.020 mL of a 0.500 μg/mL solution).
- Add 5.00 mL of acetonitrile to the vial.
- Vortex the sample to ensure thorough mixing.
- Allow the sample to return to room temperature.
- Transfer a 2-mL aliquot of the supernatant into an autosampler vial for LC-MS/MS analysis.



b. LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
- Column: Agilent ZORBAX Eclipse XDB-C18 column (4.6 mm × 150 mm; 5 μm).
- Mobile Phase: Isocratic elution with 90% methanol (containing 0.1% formic acid) and 10% water (containing 0.1% formic acid).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 μL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM).
 - Oxyfluorfen Transitions: Monitor for quantitative (e.g., m/z 362.1 → 315.9) and qualitative ions (e.g., m/z 362.1 → 237).
 - Oxyfluorfen-d5 Transition: Monitor for the specific transition of the internal standard (e.g., m/z 367 → 237).

c. Quantification

- Generate a calibration curve using a series of standards containing known concentrations of oxyfluorfen and a constant concentration of Oxyfluorfen-d5.
- Quantify the oxyfluorfen concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analysis of Oxyfluorfen in Soil and Sediment Samples by GC-MS/MS

This protocol is a composite based on established methods for pesticide residue analysis in solid matrices using an internal standard.



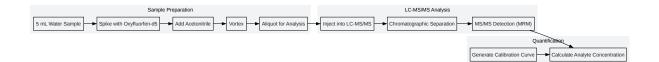
- a. Sample Preparation and Extraction
- Weigh 5.0 grams of the homogenized soil or sediment sample into a centrifuge tube.
- Spike the sample with a known amount of **Oxyfluorfen-d5** internal standard.
- Add 100 mL of a methanol/water (80:20 v/v) solution.
- Shake the mixture vigorously for a specified time to ensure efficient extraction.
- Centrifuge the sample and collect the supernatant.
- Purify the extract using a polymeric solid-phase extraction (SPE) column.
- Elute the analyte from the SPE column with dichloromethane.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a toluene/acetone (80:20 v/v) solution for GC-MS/MS analysis.
- b. GC-MS/MS Analysis
- Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
- Column: A suitable capillary column for pesticide analysis (e.g., TG–5MS, 30 m × 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium.
- Injection Mode: Splitless injection.
- Ionization Mode: Negative-Ion Chemical Ionization (NCI) or Electron Impact (EI).
- MS/MS Detection: Multiple Reaction Monitoring (MRM).
 - Establish specific precursor and product ion transitions for both oxyfluorfen and Oxyfluorfen-d5.



c. Quantification

- Prepare calibration standards in the reconstitution solvent containing a range of oxyfluorfen concentrations and a fixed concentration of Oxyfluorfen-d5.
- Analyze the standards and samples by GC-MS/MS.
- Calculate the concentration of oxyfluorfen in the samples based on the ratio of the analyte peak area to the internal standard peak area, referenced against the calibration curve.

Diagrams





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